5-Bromo-2-fluoro-benzamidine 5-Bromo-2-fluoro-benzamidine
Brand Name: Vulcanchem
CAS No.: 1100752-70-2; 627871-08-3
VCID: VC7085677
InChI: InChI=1S/C7H6BrFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11)
SMILES: C1=CC(=C(C=C1Br)C(=N)N)F
Molecular Formula: C7H6BrFN2
Molecular Weight: 217.041

5-Bromo-2-fluoro-benzamidine

CAS No.: 1100752-70-2; 627871-08-3

Cat. No.: VC7085677

Molecular Formula: C7H6BrFN2

Molecular Weight: 217.041

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluoro-benzamidine - 1100752-70-2; 627871-08-3

Specification

CAS No. 1100752-70-2; 627871-08-3
Molecular Formula C7H6BrFN2
Molecular Weight 217.041
IUPAC Name 5-bromo-2-fluorobenzenecarboximidamide
Standard InChI InChI=1S/C7H6BrFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11)
Standard InChI Key QIDKTWKUJFVSGL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(=N)N)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-Bromo-2-fluoro-benzamidine is systematically named 5-bromo-2-fluorobenzenecarboximidamide under IUPAC nomenclature. Its molecular formula, C₇H₆BrFN₂, corresponds to a molecular weight of 217.041 g/mol. The compound is identified by two CAS registry numbers: 1100752-70-2 and 627871-08-3.

PropertyValue
Molecular FormulaC₇H₆BrFN₂
Molecular Weight217.041 g/mol
CAS Numbers1100752-70-2; 627871-08-3
IUPAC Name5-bromo-2-fluorobenzenecarboximidamide
SMILESC1=CC(=C(C=C1Br)C(=N)N)F

The presence of bromine and fluorine atoms introduces steric and electronic effects that influence reactivity. The carboximidamide group (-C(=NH)-NH₂) enhances hydrogen-bonding potential, making the compound a versatile scaffold for interactions with biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-bromo-2-fluoro-benzamidine typically involves multi-step reactions starting from halogenated benzoic acids or anilines. A representative pathway includes:

  • Nitration and Halogenation: Starting with 2-fluoroaniline, bromination at the 5-position is achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).

  • Cyanide Formation: The brominated intermediate is converted to a nitrile via a Sandmeyer reaction or palladium-catalyzed cyanation .

  • Amidine Formation: The nitrile undergoes treatment with ammonia or ammonium chloride under high pressure to yield the amidine .

A critical challenge lies in achieving regioselectivity during halogenation, as competing reactions may produce undesired di- or tri-halogenated byproducts. Advanced catalytic systems, such as copper(I) iodide with diamines, have been employed to enhance selectivity .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks at δ 7.43–6.52 ppm correspond to aromatic protons, with splitting patterns reflecting bromine and fluorine coupling .

  • ¹³C NMR: Signals near δ 130–126 ppm arise from the benzene ring carbons, while the carboximidamide group resonates at δ 165–160 ppm .

  • IR Spectroscopy: Stretching vibrations at 3435 cm⁻¹ (N-H) and 1637 cm⁻¹ (C=N) confirm the amidine functionality .

Applications in Research and Industry

Pharmaceutical Development

5-Bromo-2-fluoro-benzamidine serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. For example, its amidine group chelates catalytic serine residues in trypsin-like enzymes, making it a scaffold for anticoagulant drug candidates .

Biochemical Studies

In enzymology, this compound is used to probe the active sites of thrombin and factor Xa, providing insights into substrate specificity and inhibition mechanisms . Fluorine’s electronegativity alters binding kinetics, enabling structure-activity relationship (SAR) studies.

Material Science

Halogenated benzamidines exhibit charge-transfer properties, making them candidates for organic semiconductors. The bromine atom enhances intermolecular interactions, potentially improving charge mobility in thin-film devices.

Antimicrobial Research

Preliminary studies suggest that 5-bromo-2-fluoro-benzamidine derivatives inhibit bacterial topoisomerases, offering a pathway to address antibiotic resistance .

Future Research Directions

Challenges

  • Synthetic Efficiency: Current routes suffer from low yields (≤50%) due to side reactions.

  • Solubility Limitations: Poor aqueous solubility hinders in vivo testing .

  • Toxicity Profiles: Metabolites may exhibit off-target effects, requiring detailed pharmacokinetic studies.

Opportunities

  • Catalyst Design: Developing earth-abundant metal catalysts (e.g., iron) could reduce costs and improve selectivity .

  • Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) may unlock novel electronic applications.

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